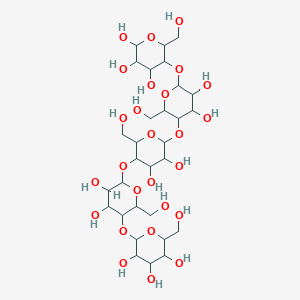
Maltopentose
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
. It is a member of the maltooligosaccharides family, which are derived from the partial hydrolysis of starch. Maltopentose is known for its role in various biochemical processes and its applications in research and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Maltopentose can be synthesized through the enzymatic hydrolysis of starch using specific amylases. The process involves the breakdown of starch into smaller oligosaccharides, including this compound . The reaction conditions typically include:
Temperature: Optimal temperatures for enzyme activity, usually around 50-60°C.
pH: A pH range of 5.0-6.5 is maintained for optimal enzyme activity.
Enzymes: Amylases such as α-amylase and β-amylase are commonly used.
Industrial Production Methods
In industrial settings, the production of this compound involves the use of bioreactors where starch is subjected to enzymatic hydrolysis. The process is optimized for large-scale production by controlling parameters such as temperature, pH, and enzyme concentration . The resulting oligosaccharides are then purified using techniques like chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
Maltopentose undergoes various chemical reactions, including:
Hydrolysis: Enzymatic hydrolysis by amylases to produce smaller glucose units.
Glycation: Reaction with proteins such as α-lactalbumin through the Maillard reaction.
Phosphorylation: Addition of phosphate groups to enhance its functional properties.
Common Reagents and Conditions
Enzymes: α-amylase, β-amylase, and amyloglucosidase for hydrolysis.
Heat: For glycation and phosphorylation reactions.
Phosphate donors: Such as pyrophosphate for phosphorylation reactions.
Major Products Formed
Glucose: From complete hydrolysis.
Glycated proteins: From glycation reactions.
Phosphorylated oligosaccharides: From phosphorylation reactions.
Applications De Recherche Scientifique
Maltopentose has a wide range of applications in scientific research, including:
Biochemical Enzyme Assays: Used as a substrate for studying enzyme activities, such as α-amylase.
Metabolomics: Investigating metabolic pathways and enzyme functions.
Glycation Studies: Exploring the effects of glycation on protein structure and function.
Pharmaceutical Research: Studying its role in drug delivery and as a potential therapeutic agent.
Food Industry: Used as a functional ingredient to enhance the nutritional value and texture of food products.
Mécanisme D'action
Maltopentose exerts its effects primarily through its interaction with enzymes. For example, it serves as a substrate for α-amylase, which catalyzes its hydrolysis into smaller glucose units . The molecular targets include various glycosidic bonds within the this compound structure. The pathways involved in its metabolism include the starch degradation pathway and the maltodextrin pathway .
Comparaison Avec Des Composés Similaires
Maltopentose is similar to other maltooligosaccharides such as maltotriose, maltotetraose, and maltohexaose. it is unique due to its specific chain length of five glucose units, which imparts distinct functional properties .
Similar Compounds
Maltotriose: Composed of three glucose units.
Maltotetraose: Composed of four glucose units.
Maltohexaose: Composed of six glucose units.
This compound’s unique chain length makes it particularly useful in specific biochemical and industrial applications where other oligosaccharides may not be as effective .
Propriétés
Formule moléculaire |
C30H52O26 |
|---|---|
Poids moléculaire |
828.7 g/mol |
Nom IUPAC |
2-[6-[6-[4,5-dihydroxy-2-(hydroxymethyl)-6-[4,5,6-trihydroxy-2-(hydroxymethyl)oxan-3-yl]oxyoxan-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol |
InChI |
InChI=1S/C30H52O26/c31-1-6-11(36)12(37)18(43)27(49-6)54-23-8(3-33)51-29(20(45)14(23)39)56-25-10(5-35)52-30(21(46)16(25)41)55-24-9(4-34)50-28(19(44)15(24)40)53-22-7(2-32)48-26(47)17(42)13(22)38/h6-47H,1-5H2 |
Clé InChI |
FTNIPWXXIGNQQF-UHFFFAOYSA-N |
SMILES canonique |
C(C1C(C(C(C(O1)OC2C(OC(C(C2O)O)OC3C(OC(C(C3O)O)OC4C(OC(C(C4O)O)OC5C(OC(C(C5O)O)O)CO)CO)CO)CO)O)O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


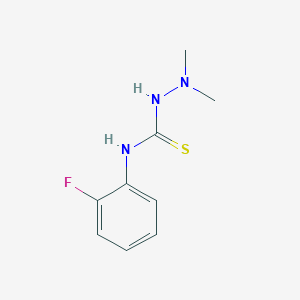
![Sodium 1-(2-{2-hydroxy-6-[14-hydroxy-22-(4-hydroxy-3-methoxycyclohexyl)-2,13-dimethoxy-3,9,11,15,17,21-hexamethyl-12,18-dioxodocosa-3,5,7,15,19-pentaen-1-yl]-3-methyloxan-2-yl}-2-oxoacetyl)piperidine-2-carboxylate](/img/structure/B12464646.png)
![4,9-Dimethyl-13-methylidene-6-oxatetracyclo[7.4.0.03,7.010,12]trideca-3(7),4-dien-2-ol](/img/structure/B12464649.png)
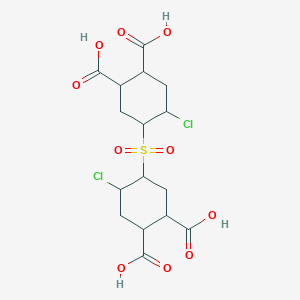
![2-(3,4-dimethylphenyl)-2-oxoethyl 2-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)-4-(methylsulfanyl)butanoate](/img/structure/B12464674.png)
![2-(4-fluorophenyl)-2-oxoethyl 2-[4-(1,3-dioxooctahydro-2H-4,7-methanoisoindol-2-yl)phenyl]quinoline-4-carboxylate](/img/structure/B12464675.png)
![3-butoxy-N-[2-(4-chlorophenyl)-1,3-benzoxazol-5-yl]benzamide](/img/structure/B12464679.png)
![N~2~-{4,6-bis[(4-methoxyphenyl)amino]-1,3,5-triazin-2-yl}-N-(2,3-dimethylphenyl)glycinamide](/img/structure/B12464681.png)
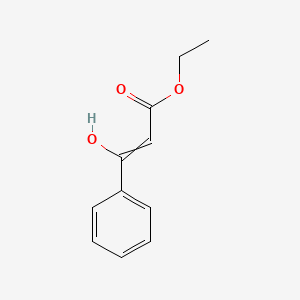
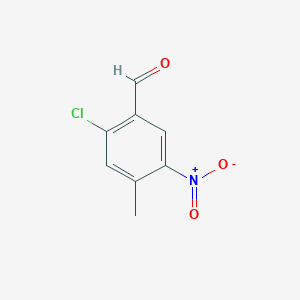
![2-(2,5-dimethylphenyl)-2-oxoethyl 3-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)propanoate](/img/structure/B12464708.png)
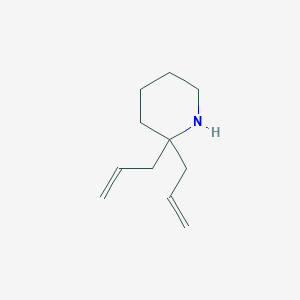
![1-Ethyl-2-methylnaphtho[1,2-d][1,3]thiazol-1-ium](/img/structure/B12464730.png)
![Disodium dihydrate hydrogen {[5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy(hydroxy)phosphoryl phosphonato}oxyphosphonate](/img/structure/B12464747.png)
